molecular formula C10H14O2 B13302013 2-Cyclobutanecarbonylcyclopentan-1-one

2-Cyclobutanecarbonylcyclopentan-1-one

Cat. No.: B13302013
M. Wt: 166.22 g/mol
InChI Key: LEZZPAHZGXXYBK-UHFFFAOYSA-N
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Description

2-Cyclobutanecarbonylcyclopentan-1-one is an organic compound with the molecular formula C10H14O2 This compound features a cyclobutane ring fused to a cyclopentanone moiety, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutanecarbonylcyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanecarboxylic acid with cyclopentanone in the presence of a dehydrating agent. This reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutanecarbonylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanones or cyclobutanones.

Scientific Research Applications

2-Cyclobutanecarbonylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutanecarbonylcyclopentan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze its transformation into other bioactive molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which modify the compound’s structure and function.

Comparison with Similar Compounds

    Cyclopentenone: Another cyclic ketone with similar reactivity but a different ring structure.

    Cyclobutanone: A simpler compound with a single cyclobutane ring and a ketone group.

Uniqueness: 2-Cyclobutanecarbonylcyclopentan-1-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying ring strain and its effects on chemical reactions.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(cyclobutanecarbonyl)cyclopentan-1-one

InChI

InChI=1S/C10H14O2/c11-9-6-2-5-8(9)10(12)7-3-1-4-7/h7-8H,1-6H2

InChI Key

LEZZPAHZGXXYBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2CCCC2=O

Origin of Product

United States

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